3-(2-Fluorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine
Description
3-(2-Fluorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine is a fluorinated triazole derivative characterized by a 1,2,4-triazole core substituted at position 3 with a 2-fluorophenyl group and at position 5 with a phenylmethylthio (-SCH₂C₆H₅) moiety. This compound belongs to a class of nitrogen-sulfur heterocycles known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C15H13FN4S |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-benzylsulfanyl-5-(2-fluorophenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H13FN4S/c16-13-9-5-4-8-12(13)14-18-19-15(20(14)17)21-10-11-6-2-1-3-7-11/h1-9H,10,17H2 |
InChI Key |
QYTYXJLAFBUOJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(2-Fluorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate electrophile.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the Phenylmethylthio Group: The phenylmethylthio group can be attached through a thiolation reaction, where a thiol group is introduced to the triazole ring using reagents like thiophenol.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
3-(2-Fluorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Fluorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its triazole core, which is known for antifungal, antibacterial, and anticancer activities.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions, particularly those involving triazole derivatives.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting their activity or altering their function. The fluorophenyl and phenylmethylthio groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Structural Modifications
The biological and physicochemical properties of triazole derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Triazole Derivatives
Key Observations:
Halogen Effects: The 2-fluorophenyl group in the target compound likely improves metabolic stability compared to non-halogenated analogs, as fluorine’s electronegativity enhances binding interactions .
Thioether vs. Thione Groups :
- The phenylmethylthio group (-SCH₂C₆H₅) in the target compound offers greater lipophilicity compared to thione (-SH) derivatives (), which may enhance membrane permeability .
Synthetic Yields: Derivatives like 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione () achieve high yields (85%) via thiocarbohydrazide cyclization, suggesting scalable routes for related compounds .
Pharmacological and Physicochemical Properties
- Lipophilicity : The phenylmethylthio group in the target compound likely increases logP values compared to analogs with polar sulfonyl () or thione groups, favoring blood-brain barrier penetration .
- Biological Activity : S-Alkyl triazole derivatives (e.g., ) exhibit antimicrobial and anticancer activities, with sulfur atoms critical for enzyme inhibition via metal coordination .
- Solubility : Sulfonyl-substituted triazoles () show improved aqueous solubility due to polar groups, whereas halogenated analogs () may require formulation aids .
Crystallographic and Conformational Studies
- Crystal Packing: Isostructural triazole derivatives () demonstrate similar molecular conformations despite halogen variations (Cl vs.
- Thermal Stability : Thioether-linked triazoles (e.g., target compound) may exhibit higher melting points compared to thiones due to stronger van der Waals interactions .
Biological Activity
3-(2-Fluorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine is a compound that belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Synthesis and Structural Characterization
The synthesis of 3-(2-Fluorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine typically involves multi-step reactions that include the formation of the triazole ring followed by substitution reactions to introduce the phenylmethylthio and fluorophenyl groups. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Antimicrobial Activity
Research has shown that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures possess broad-spectrum activity against various bacterial and fungal strains. The mechanism often involves the inhibition of key enzymes that are vital for microbial survival.
- Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(2-Fluorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| C. albicans | 64 µg/mL |
Anticancer Activity
The anticancer potential of 3-(2-Fluorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine has been highlighted in various studies. Compounds in this class have been shown to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation.
- Case Study: Cytotoxicity Against Cancer Cell Lines
In a study examining the cytotoxic effects of various triazole derivatives on cancer cell lines (e.g., HT-29 for colorectal cancer), it was found that compounds with similar scaffolds exhibited IC50 values in the low micromolar range. The mechanism of action is believed to involve interaction with tubulin and disruption of microtubule dynamics.
Enzyme Inhibition
Thymidine phosphorylase (TP) is a key enzyme involved in nucleotide metabolism and has been implicated in tumor progression. The inhibition of TP by triazole derivatives has been extensively studied:
- Table 2: Inhibition of Thymidine Phosphorylase by Triazole Derivatives
| Compound | IC50 (µM) |
|---|---|
| 3-(2-Fluorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine | 15 µM |
| Other Triazoles | Varies (20-50 µM) |
The biological activity of 3-(2-Fluorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine can be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting enzymes like thymidine phosphorylase, these compounds can disrupt metabolic pathways crucial for cancer cell survival.
- Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce cell cycle arrest at various phases, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.
Future Directions
Given the promising biological activities observed in various studies, further research is warranted to explore:
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- Combination Therapies : Assessing the potential of these compounds in combination with existing chemotherapeutics to enhance therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
